molecular formula C8H11NS B1481214 (5-Cyclopropylthiophen-3-yl)methanamine CAS No. 1936251-03-4

(5-Cyclopropylthiophen-3-yl)methanamine

Cat. No.: B1481214
CAS No.: 1936251-03-4
M. Wt: 153.25 g/mol
InChI Key: HQZUNOCMJIGWCG-UHFFFAOYSA-N
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Description

(5-Cyclopropylthiophen-3-yl)methanamine is an organic compound that features a thiophene ring substituted with a cyclopropyl group at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylthiophen-3-yl)methanamine typically involves the formation of the thiophene ring followed by the introduction of the cyclopropyl and methanamine groups. One common method involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This reaction uses palladium (II) acetate and SPhos as catalysts to couple a cyclopropyl-substituted boronic acid with a thiophene derivative . The reaction conditions are generally mild, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the Suzuki–Miyaura cross-coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylthiophen-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(5-Cyclopropylthiophen-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopropylthiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog without the cyclopropyl and methanamine groups.

    Cyclopropylamine: Contains the cyclopropyl and amine groups but lacks the thiophene ring.

    Methanamine: A simple amine without the thiophene and cyclopropyl groups.

Uniqueness

(5-Cyclopropylthiophen-3-yl)methanamine is unique due to the combination of the thiophene ring, cyclopropyl group, and methanamine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in materials science, while the cyclopropyl and methanamine groups contribute to its biological activity .

Properties

IUPAC Name

(5-cyclopropylthiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-4-6-3-8(10-5-6)7-1-2-7/h3,5,7H,1-2,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZUNOCMJIGWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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